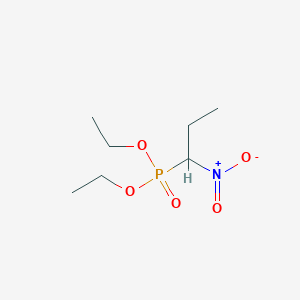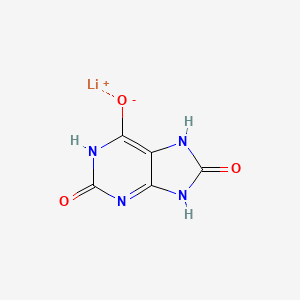
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is a chemical compound with the molecular formula C5H3LiN4O3. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes lithium as a central element, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate typically involves the reaction of purine derivatives with lithium salts. One common method is the reaction of 2,8-dioxo-7,9-dihydro-1H-purin-6-olate with lithium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The lithium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Applications De Recherche Scientifique
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate
- Lithium;2,6-dioxo-3,7-dihydropurin-8-olate
- Lithium;6,8-dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate
Uniqueness
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is unique due to its specific structure and the presence of lithium, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6108-34-5 |
|---|---|
Formule moléculaire |
C5H3LiN4O3 |
Poids moléculaire |
174.1 g/mol |
Nom IUPAC |
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate |
InChI |
InChI=1S/C5H4N4O3.Li/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
Clé InChI |
NVDXXUJSTMEQDU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C12=C(NC(=O)N=C1NC(=O)N2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



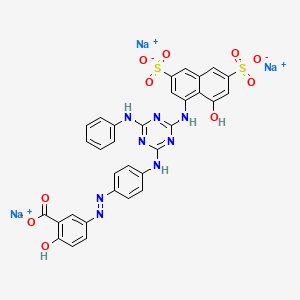
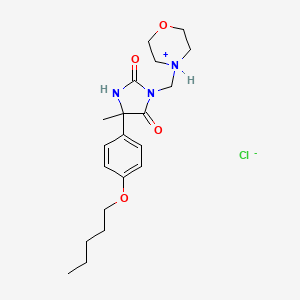
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
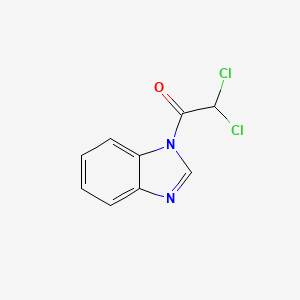
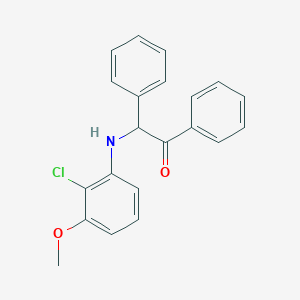
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

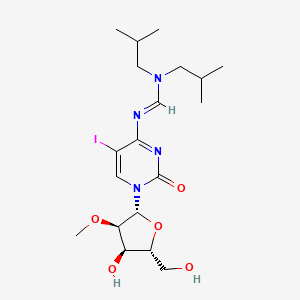
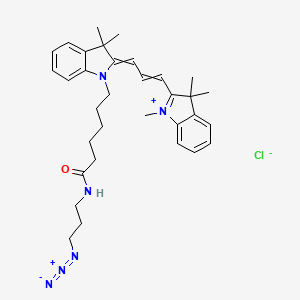
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
